molecular formula C12H15NO B346221 (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 18103-98-5

(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B346221
CAS No.: 18103-98-5
M. Wt: 189.25g/mol
InChI Key: RRVBRKWQJVEFJN-CMDGGOBGSA-N
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Description

(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of a dimethylamino group and a methylphenyl group attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one typically involves the condensation of 4-methylbenzaldehyde with dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate imine, which is then converted to the final enone product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common bases used in the synthesis include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted enones or amines.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
  • (2E)-3-(methylamino)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one

These similar compounds share structural features but differ in the nature of substituents, which can influence their chemical and biological properties.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3/h4-9H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVBRKWQJVEFJN-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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